molecular formula C16H9ClN2OS B377808 (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile CAS No. 312758-25-1

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile

Cat. No.: B377808
CAS No.: 312758-25-1
M. Wt: 312.8g/mol
InChI Key: FHPLOVKQZLNMIO-WQLSENKSSA-N
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Description

(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile: is an organic compound that features a thiazole ring, a furan ring, and a chlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction.

    Formation of the Acrylonitrile Moiety: The acrylonitrile group can be introduced through a Knoevenagel condensation reaction between an aldehyde and malononitrile in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2,3-dione derivatives.

    Reduction: Reduction reactions can occur at the acrylonitrile moiety, converting it to the corresponding amine.

    Substitution: The chlorophenyl group can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmacophore in drug design. Its structural features may allow it to interact with specific biological targets, making it a candidate for the development of new therapeutic agents.

Industry

In industry, the compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its unique structure can impart desirable characteristics to polymers and other materials.

Mechanism of Action

The mechanism of action of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be specific to the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile: Similar structure but with a thiophene ring instead of a furan ring.

    (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(pyridin-2-yl)acrylonitrile: Similar structure but with a pyridine ring instead of a furan ring.

Uniqueness

The uniqueness of (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile lies in its combination of a thiazole ring, a furan ring, and a chlorophenyl group. This specific arrangement of functional groups imparts unique chemical and physical properties, making it a valuable compound for various applications.

Properties

IUPAC Name

(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9ClN2OS/c17-13-5-3-11(4-6-13)15-10-21-16(19-15)12(9-18)8-14-2-1-7-20-14/h1-8,10H/b12-8-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHPLOVKQZLNMIO-WQLSENKSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9ClN2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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